molecular formula C34H30O8S B13102630 [(2R,3R,4R,5S,6R)-3,4-dibenzoyloxy-5-hydroxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl benzoate

[(2R,3R,4R,5S,6R)-3,4-dibenzoyloxy-5-hydroxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl benzoate

Cat. No.: B13102630
M. Wt: 598.7 g/mol
InChI Key: XRXBTVFVVSJYRE-LDJZNOKKSA-N
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Description

This compound is a highly substituted oxane (six-membered oxygen-containing ring) with three benzoyl ester groups (at positions 3, 4, and the 2-methyl group), a hydroxyl group at position 5, and a 4-methylphenyl sulfanyl (thioether) group at position 6 . Its molecular formula is inferred as C₃₄H₃₀O₈S, with a calculated molecular weight of 622.66 g/mol. The stereochemistry (2R,3R,4R,5S,6R) and substitution pattern influence its physicochemical properties, such as solubility in polar organic solvents (e.g., DMSO) and stability under neutral conditions. The compound’s synthesis likely involves sequential esterification of hydroxyl groups with benzoyl chloride and introduction of the sulfanyl group via nucleophilic substitution .

Properties

Molecular Formula

C34H30O8S

Molecular Weight

598.7 g/mol

IUPAC Name

[(2R,3R,4R,5S,6R)-3,4-dibenzoyloxy-5-hydroxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl benzoate

InChI

InChI=1S/C34H30O8S/c1-22-17-19-26(20-18-22)43-34-28(35)30(42-33(38)25-15-9-4-10-16-25)29(41-32(37)24-13-7-3-8-14-24)27(40-34)21-39-31(36)23-11-5-2-6-12-23/h2-20,27-30,34-35H,21H2,1H3/t27-,28+,29-,30-,34-/m1/s1

InChI Key

XRXBTVFVVSJYRE-LDJZNOKKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O

Canonical SMILES

CC1=CC=C(C=C1)SC2C(C(C(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,4R,5S,6R)-3,4-dibenzoyloxy-5-hydroxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl benzoate typically involves multiple steps, including protection and deprotection of functional groups, as well as selective reactions to introduce the desired substituents. Common synthetic routes may involve the use of protecting groups for hydroxyl and sulfanyl functionalities, followed by benzoylation and subsequent deprotection steps .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing the use of hazardous reagents and conditions. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,4R,5S,6R)-3,4-dibenzoyloxy-5-hydroxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as thiols or amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the benzoyloxy groups may result in the formation of diols .

Mechanism of Action

The mechanism of action of [(2R,3R,4R,5S,6R)-3,4-dibenzoyloxy-5-hydroxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

Key differentiating factors among analogs include:

  • Benzoylation pattern : Number and position of benzoyloxy groups.
  • Ring size : Oxane (6-membered) vs. oxolan (5-membered).
  • Functional groups : Hydroxyl, ketone, sulfanyl, or additional ether-linked substituents.
Table 1: Structural and Physicochemical Comparison
Compound Name & Source Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Solubility Stability Notes
Target Compound C₃₄H₃₀O₈S 622.66 3,4-Dibenzoyloxy, 5-OH, 6-(4-MePh)S, 2-methyl benzoate Benzoyl esters, hydroxyl, thioether Moderate in DMSO, acetone Stable at neutral pH; esters hydrolyze under acidic/basic conditions
[(2R,3R,4R)-2-[(Benzoyloxy)methyl]-4-hydroxy-4-methyl-5-oxooxolan-3-yl] benzoate C₂₀H₁₈O₇ 370.36 2-Benzoyloxymethyl, 4-OH, 4-methyl, 5-oxo Benzoyl ester, hydroxyl, ketone Low in water; soluble in DMSO Ketone stable; esters susceptible to hydrolysis
[(2R,3R,4S,5R,6S)-6-(4-MePh)S-4,5-bis(benzoyloxy)-3-(tris-benzyloxy oxane) oxan-2-yl]methyl benzoate C₆₈H₆₄O₁₃S 1121.30 4,5-Bis(benzoyloxy), 3-tris-benzyloxy oxane, 6-(4-MePh)S Benzoyl esters, benzyl ethers, thioether Low (highly lipophilic) High stability due to extensive esterification; inert to mild oxidation
[2-[(2S,3R,4S,5R,6R)-4-benzoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxyphenyl]methyl benzoate C₂₈H₂₆O₁₀ 522.50 Multiple hydroxyls, benzoyloxy, hydroxymethyl Hydroxyl, benzoyl ester High in polar solvents (e.g., MeOH) Hydroxyls increase hygroscopicity; esters hydrolyzable

Stability and Functional Group Reactivity

  • Thioether vs. Thiol : The 4-methylphenyl sulfanyl group in the target compound is oxidation-resistant compared to thiols but can form sulfoxides under strong oxidizers .
  • Ester Hydrolysis : The target compound’s benzoyl esters are less stable than ’s benzyl ethers but more stable than ’s hydroxyl-rich analog .
  • Ketone Stability : ’s 5-oxo group is inert under physiological conditions, unlike esters .

Biological Activity

The compound [(2R,3R,4R,5S,6R)-3,4-dibenzoyloxy-5-hydroxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl benzoate is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique stereochemistry and functional groups that contribute to its biological activity. Its molecular formula is C23H24O5SC_{23}H_{24}O_5S, and it contains multiple benzoyloxy groups which are significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes in the body. Preliminary studies suggest that it may modulate biochemical pathways involved in inflammation and cellular signaling. The presence of the sulfanyl group is particularly noteworthy as it may enhance the compound's reactivity with thiol-containing enzymes.

Antioxidant Activity

Research indicates that compounds similar to [(2R,3R,4R,5S,6R)-3,4-dibenzoyloxy-5-hydroxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl benzoate exhibit significant antioxidant properties. These properties are crucial in mitigating oxidative stress in cells, which is linked to various diseases.

Anticancer Potential

Studies have shown that related compounds can inhibit cancer cell proliferation by inducing apoptosis in malignant cells. The mechanism often involves the activation of caspases and modulation of cell cycle regulators. Further investigation into this compound's specific effects on cancer cell lines is warranted.

Anti-inflammatory Effects

Compounds with similar structures have been reported to exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This property could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

  • Antioxidant Study : A study conducted on a related compound demonstrated a 50% reduction in reactive oxygen species (ROS) levels in cultured human cells after treatment with a similar benzoyloxy derivative.
  • Cancer Cell Line Testing : In vitro tests on breast cancer cell lines showed that treatment with related compounds resulted in a dose-dependent decrease in cell viability, suggesting potential for further development as an anticancer agent.
  • Inflammation Model : Animal models treated with similar compounds showed reduced levels of inflammatory markers such as TNF-alpha and IL-6, indicating a promising anti-inflammatory effect.

Data Table: Summary of Biological Activities

Activity Type Effect Mechanism Reference
AntioxidantReduces ROS levels by 50%Scavenging free radicals
AnticancerInhibits cell proliferationInduction of apoptosis
Anti-inflammatoryDecreases TNF-alpha levelsInhibition of cytokine production

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